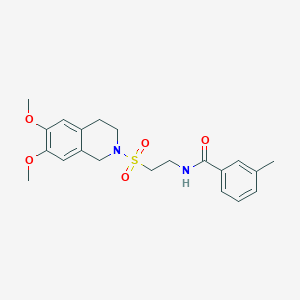

N-(2-((6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

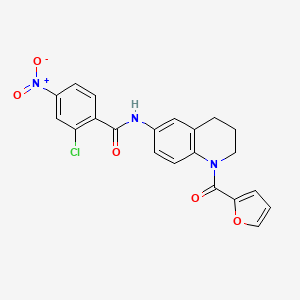

The synthesis of this compound has been reported in the literature. For instance, a study describes the design, synthesis, and biological evaluation of novel P-glycoprotein (P-gp) inhibitors with phthalazinone scaffolds . The compound was found to be promising for further study due to its high potency and low cytotoxicity .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,4-dihydroisoquinoline moiety, a sulfonyl group, and a benzamide group. The presence of these functional groups contributes to the compound’s diverse properties and potential applications .Chemical Reactions Analysis

The compound has been evaluated as a P-glycoprotein (P-gp) inhibitor, which plays an important role in reversing multidrug resistance (MDR). The compound was found to possess high MDR reversal activity towards doxorubicin-resistant K56/A02 cells .科学研究应用

肿瘤细胞增殖评估

一项研究探索了使用细胞增殖标记物,与 N-(2-((6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-3-甲基苯甲酰胺在化学上密切相关,用于通过 PET 成像评估恶性肿瘤患者的肿瘤增殖。该化合物显示出与 Ki-67 标记物(肿瘤组织中已知的增殖指标)相关的希望,表明其在非侵入性评估肿瘤生长动态和治疗反应方面的潜力 (Dehdashti 等人,2013)。

人体中的代谢途径和代谢物

另一项研究重点关注了具有相似分子结构的化合物 Almorexant 的代谢处置和消除途径,重点介绍了广泛的代谢和在人体中鉴定出的多种代谢物。这项研究提供了对结构相关的化合物如何在体内被处理的见解,有助于开发具有改进的功效和安全性特征的药物 (Dingemanse 等人,2013)。

了解药物相互作用和毒性

对特定化合物(例如 SB-649868)的代谢和处置的研究提供了有关潜在药物-药物相互作用和毒性的有价值的信息。了解主要的代谢途径和主要代谢物的鉴定可以为更安全的药物设计和使用提供信息,这与 N-(2-((6,7-二甲氧基-3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-3-甲基苯甲酰胺等化合物有关 (Renzulli 等人,2011)。

异生物质代谢和疾病影响

对异生物质代谢(包括帕金森病)的研究为理解环境和内源性化合物如何影响疾病发病机制和进展提供了框架。研究表明疾病状态中代谢异常突出了代谢研究在识别潜在治疗靶点和疾病生物标志物中的重要性 (Steventon 等人,1989)。

作用机制

Target of action

The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines . Compounds of this class are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of action

1,2,3,4-tetrahydroisoquinolines often interact with various cellular targets, including enzymes and receptors, to exert their effects .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many 1,2,3,4-tetrahydroisoquinolines are known to interact with dopaminergic and serotonergic systems in the brain .

Pharmacokinetics

Many 1,2,3,4-tetrahydroisoquinolines are known to have good bioavailability and can cross the blood-brain barrier .

Result of action

Many 1,2,3,4-tetrahydroisoquinolines have neuroprotective effects and can modulate neurotransmitter systems .

未来方向

属性

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(11-15)21(24)22-8-10-29(25,26)23-9-7-16-12-19(27-2)20(28-3)13-18(16)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNYYUOSSULMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)

![4-cyano-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680662.png)

![5-(2,5-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2680664.png)

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)

![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)

![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)

![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)